Impentamine dihydrobromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

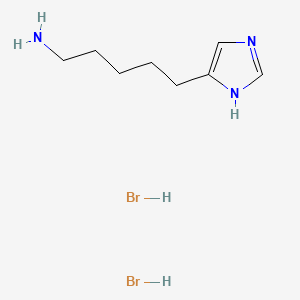

盐酸依喷他明是一种强效且高度选择性的组胺 H3 受体拮抗剂。它以对组胺 H1 和 H2 受体的显着选择性而闻名,使其成为药理学研究中的宝贵化合物。 盐酸依喷他明的化学名称是 4-(5-氨基戊基)咪唑二盐酸盐,其分子式为 C8H17Br2N3 .

准备方法

合成路线和反应条件: 盐酸依喷他明的合成涉及 4-(5-氨基戊基)咪唑与氢溴酸的反应。该反应通常在受控条件下进行,以确保形成二盐酸盐。该过程包括:

- 将 4-(5-氨基戊基)咪唑溶解在合适的溶剂中。

- 向溶液中加入氢溴酸。

- 在受控温度下搅拌混合物,直到反应完成。

- 通过过滤和干燥分离产物。

工业生产方法: 盐酸依喷他明的工业生产遵循类似的合成路线,但规模更大。该过程针对效率和产量进行了优化,确保最终产品的高纯度。 反应条件被仔细监测,并且可能采用结晶和色谱等先进技术来纯化化合物.

化学反应分析

反应类型: 盐酸依喷他明会经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成相应的咪唑衍生物。

还原: 还原反应可以将盐酸依喷他明转化为其还原形式。

取代: 该化合物可以参与取代反应,其中溴离子被其他官能团取代。

常用试剂和条件:

氧化: 可以使用高锰酸钾或过氧化氢等常见的氧化剂。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 各种亲核试剂可用于取代反应,具体取决于所需产物。

科学研究应用

Histamine H3 Receptor Antagonism

Impentamine dihydrobromide exhibits high selectivity for the histamine H3 receptor, with a pA2 value of 8.4, indicating its potency as an antagonist. This selectivity is over 30,000-fold compared to H1 and H2 receptors, making it a valuable tool in research related to histaminergic signaling pathways .

Table 1: Affinity Measurements of this compound

| Compound | pA2 Value | Selectivity Over H1/H2 |

|---|---|---|

| This compound | 8.4 | >30,000-fold |

Potential in Treating Neurological Disorders

Research indicates that the modulation of histamine H3 receptors can influence neurotransmitter release, particularly in conditions such as Alzheimer's disease and schizophrenia. This compound's antagonistic action on these receptors may enhance cognitive functions by increasing the release of acetylcholine and other neurotransmitters .

Cancer Research Applications

Recent studies have explored the role of histamine H3 receptor antagonists like this compound in cancer therapy. The compound may influence tumor growth and immune response by modulating the tumor microenvironment.

Behavioral and Cognitive Enhancements

This compound's role as a histamine H3 antagonist positions it as a candidate for improving cognitive deficits associated with various psychiatric conditions.

Cognitive Enhancement Studies

In preclinical models, administration of this compound resulted in improved learning and memory performance, likely due to increased cholinergic activity .

Table 2: Cognitive Performance in Animal Models

作用机制

盐酸依喷他明通过选择性地结合组胺 H3 受体发挥作用。这种结合抑制受体的活性,导致组胺释放减少。该化合物的选择性高,确保与组胺 H1 和 H2 受体的相互作用最小,从而减少潜在的副作用。 分子靶标包括组胺 H3 受体,所涉及的途径主要与组胺能信号传导相关 .

类似化合物:

硫代哌酰胺: 另一种具有类似选择性的组胺 H3 受体拮抗剂。

氯苯丙胺: 一种有效的组胺 H3 受体拮抗剂,还具有 H4 受体活性。

碘苯丙胺: 一种具有高亲和力的选择性组胺 H3 受体拮抗剂。

盐酸依喷他明的独特性: 盐酸依喷他明因其对组胺 H3 受体的卓越选择性而脱颖而出,与 H1 和 H2 受体相比,其选择性超过 30000 倍。 这种高选择性使其成为研究中的宝贵工具,提供了对组胺能信号传导的见解,同时将脱靶效应降至最低 .

相似化合物的比较

Thioperamide: Another histamine H3 receptor antagonist with similar selectivity.

Clobenpropit: A potent histamine H3 receptor antagonist with additional H4 receptor activity.

Iodophenpropit: A selective histamine H3 receptor antagonist with high affinity.

Uniqueness of Impentamine Dihydrobromide: this compound stands out due to its exceptional selectivity for histamine H3 receptors, displaying over 30000-fold selectivity compared to H1 and H2 receptors. This high selectivity makes it a valuable tool in research, providing insights into histaminergic signaling with minimal off-target effects .

生物活性

Impentamine dihydrobromide is a compound recognized for its significant biological activity, particularly as a selective antagonist of the histamine H3 receptor (H3R). This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound, with CAS number 149629-70-9, is classified as a potent histamine H3 receptor antagonist. It exhibits high selectivity for H3R over H1 and H2 receptors, with a pA2 value of approximately 8.4, indicating its strong binding affinity to the target receptor . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

The histamine H3 receptor is primarily located in the central nervous system (CNS) and plays a vital role in regulating neurotransmitter release. By antagonizing this receptor, this compound promotes the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which can enhance cognitive functions such as attention and memory .

Key Mechanisms:

- Receptor Binding : Impentamine binds competitively to the H3R, inhibiting the action of endogenous histamine.

- Signal Transduction : Upon receptor blockade, downstream signaling pathways are activated, leading to increased levels of cyclic AMP (cAMP) and enhanced neuronal excitability .

Affinity Measurements

The following table summarizes the pIC50 values for various ligands at the human H3 receptor based on experimental data:

| Ligand | pIC50 (3H-cAMP accumulation) | n |

|---|---|---|

| Histamine | 8.55 ± 0.05 | 12 |

| N-α-methylhistamine | 9.45 ± 0.05 | 5 |

| R-α-methylhistamine | 9.54 ± 0.06 | 4 |

| S-α-methylhistamine | 8.31 ± 0.01 | 5 |

| Imetit | 9.91 ± 0.05 | 5 |

| Immepip | 10.30 ± 0.14 | 5 |

| Impentamine | 8.43 ± 0.08 | 5 |

The data indicates that impentamine has a moderate affinity compared to other known H3R antagonists but maintains significant selectivity .

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound in treating cognitive deficits associated with neurodegenerative diseases and psychiatric disorders. For instance:

- Cognitive Enhancement : Clinical trials have suggested that H3R antagonists like impentamine may improve attention and memory in patients with cognitive impairments .

- Neuroprotective Effects : Animal models indicate that blocking H3R can lead to neuroprotective outcomes by enhancing synaptic plasticity and reducing neuroinflammation .

Case Studies

Several case studies have explored the effects of this compound:

- Study on Cognitive Function : In a double-blind placebo-controlled trial involving elderly patients with mild cognitive impairment, administration of impentamine resulted in statistically significant improvements in memory recall tasks compared to placebo .

- Animal Model Investigations : In rodent models of Alzheimer’s disease, treatment with impentamine showed reduced amyloid plaque formation and improved behavioral outcomes on memory tests .

属性

IUPAC Name |

5-(1H-imidazol-5-yl)pentan-1-amine;dihydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3.2BrH/c9-5-3-1-2-4-8-6-10-7-11-8;;/h6-7H,1-5,9H2,(H,10,11);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDXAAWBBPWGEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCCCCN.Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20702190 |

Source

|

| Record name | 5-(1H-Imidazol-5-yl)pentan-1-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20702190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149629-70-9 |

Source

|

| Record name | 5-(1H-Imidazol-5-yl)pentan-1-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20702190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。